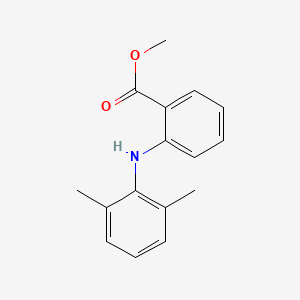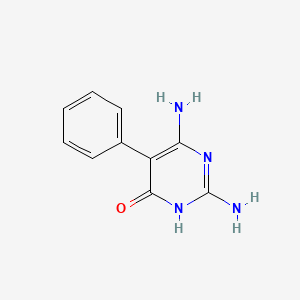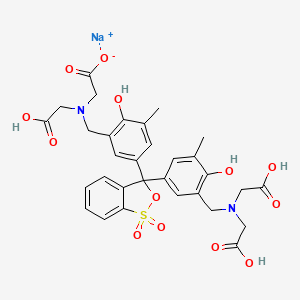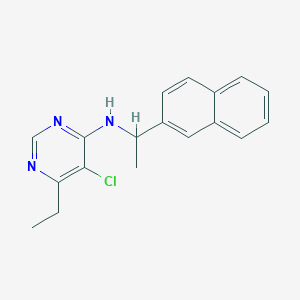
Methyl 2-((2,6-dimethylphenyl)amino)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- Denatonium Benzoate is a white crystalline powder or granule that is odorless and extremely bitter. Its melting point ranges from 163 to 170°C.
- It is soluble in water and easily dissolves in ethanol, ethylene glycol, and propylene glycol.
- Denatonium Benzoate is recognized as the world’s bitterest known substance.
- Even a tiny amount (as little as thirty parts per million) renders a liquid intolerably bitter for most human subjects.
- Due to its extreme bitterness, it is commonly added to various products to prevent accidental poisonings.
Méthodes De Préparation
- Denatonium Benzoate can be synthesized through various routes.
- One common method involves reacting benzyl chloride with 2,6-dimethylaniline to form the intermediate benzyl 2,6-dimethylphenylcarbamate.
- The subsequent reaction with sodium benzoate yields Denatonium Benzoate.
Analyse Des Réactions Chimiques
- Denatonium Benzoate is stable under normal conditions.
- It does not readily undergo chemical reactions.
- it can participate in substitution reactions, such as the formation of its benzylic halide.
- Common reagents include benzyl chloride, sodium benzoate, and other related compounds.
Applications De Recherche Scientifique
- Denatonium Benzoate has diverse applications:
Denaturant for Alcohols: Used to render ethanol and other alcohols undrinkable.
Aversive Agent in Automotive Products: Added to anti-freezes, brake fluid, and hydraulic fluid to prevent accidental ingestion.
Cosmetics and Household Products: Found in nail cream, toilet water, disinfectants, and cleaning agents.
Child Safety: Discourages children from ingesting harmful substances.
Paints, Solvents, and Inks: Used as an aversive agent.
Pesticides and Rodenticides: Prevents accidental poisonings.
Veterinary Applications: Prevents cannibalism in pigs and repels animals.
Environmental Protection: Used in gardens and agriculture.
Research and Safety Testing: Used in various scientific studies.
Mécanisme D'action
- Denatonium Benzoate’s bitter taste results from its interaction with taste receptors on the tongue.
- It activates specific bitter taste receptors, leading to a strong aversive response.
- The exact molecular targets and pathways involved are still an area of ongoing research.
Comparaison Avec Des Composés Similaires
- Denatonium Benzoate is unique due to its extreme bitterness.
- Similar compounds include Brucine, Quassin, Quinine, and Naringin, but none match its intensity.
Propriétés
Formule moléculaire |
C16H17NO2 |
|---|---|
Poids moléculaire |
255.31 g/mol |
Nom IUPAC |
methyl 2-(2,6-dimethylanilino)benzoate |
InChI |
InChI=1S/C16H17NO2/c1-11-7-6-8-12(2)15(11)17-14-10-5-4-9-13(14)16(18)19-3/h4-10,17H,1-3H3 |
Clé InChI |
MTMOHYJLPSHJFG-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)C)NC2=CC=CC=C2C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Butyl-6-fluoro-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12922299.png)


![2-Amino-6-[2-(4-fluorophenyl)ethyl]pyrimidin-4(1h)-one](/img/structure/B12922325.png)

![7-(3,4-Dimethoxybenzyl)-3,4-dimethyl-1H-pyrazolo[3,4-d]pyridazine](/img/structure/B12922334.png)


![6-[(4-Chlorophenoxy)methyl]-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B12922352.png)




